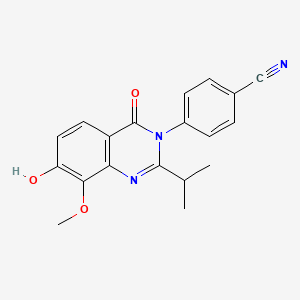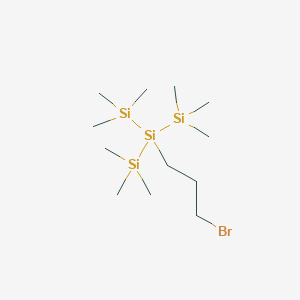
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Functional Group Modifications: Introduction of hydroxy, isopropyl, and methoxy groups through various substitution reactions.
Benzonitrile Addition: Coupling the quinazoline core with a benzonitrile derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Anticancer Agents: Some derivatives are used in the development of anticancer drugs.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing various cellular pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7-Hydroxy-2-methyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
- 4-(7-Hydroxy-2-ethyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
Uniqueness
- Functional Groups : The presence of specific functional groups like isopropyl and methoxy groups can influence the compound’s biological activity and chemical reactivity.
- Biological Activity : Unique biological activities compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
871814-49-2 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(7-hydroxy-8-methoxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)18-21-16-14(8-9-15(23)17(16)25-3)19(24)22(18)13-6-4-12(10-20)5-7-13/h4-9,11,23H,1-3H3 |
InChI-Schlüssel |
NRLBHPLWMGCODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=CC(=C2OC)O)C(=O)N1C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)


![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)

